molecular formula C12H14ClN3O2 B13924826 tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate

tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate

Cat. No.: B13924826
M. Wt: 267.71 g/mol
InChI Key: WWXBLWSVEKPOFM-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a tert-butyl group, a chlorine atom, and a methyl group on the pyrazolopyridine core makes this compound unique and of interest in various scientific research fields.

Preparation Methods

The synthesis of tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate typically involves the formation of the pyrazolopyridine core followed by the introduction of the tert-butyl, chlorine, and methyl substituents. One common synthetic route starts with the preparation of a pyrazole derivative, which is then reacted with a pyridine derivative under specific conditions to form the pyrazolopyridine core. The tert-butyl group is introduced through a tert-butyl esterification reaction, while the chlorine and methyl groups are introduced through halogenation and alkylation reactions, respectively .

Chemical Reactions Analysis

tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and acidic or basic conditions for ester hydrolysis .

Scientific Research Applications

tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate can be compared with other pyrazolopyridine derivatives, such as:

  • tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
  • tert-Butyl 6-{[2-Chloro-4-(1-Methyl-1H-Imidazol-5-Yl)phenyl]amino}-2-(1-Methyl-1H-Pyrazol-4-Yl)-1H-Pyrrolo[3,2-C]pyridine-1-Carboxylate

These compounds share a similar pyrazolopyridine core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

tert-butyl 6-chloro-4-methylpyrazolo[4,3-c]pyridine-1-carboxylate

InChI

InChI=1S/C12H14ClN3O2/c1-7-8-6-14-16(9(8)5-10(13)15-7)11(17)18-12(2,3)4/h5-6H,1-4H3

InChI Key

WWXBLWSVEKPOFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NN(C2=CC(=N1)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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